1-(3-Ethylphenyl)ethan-1-ol
Description
1-(3-Ethylphenyl)ethan-1-ol is a secondary alcohol featuring a benzene ring substituted with an ethyl group at the meta position and a hydroxymethyl (-CH$_2$OH) group at the para position relative to the ethyl substituent.
Properties
IUPAC Name |
1-(3-ethylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-9-5-4-6-10(7-9)8(2)11/h4-8,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQJOFFFRWMDSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydride-Mediated Reduction
Hydride agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely employed for ketone reductions. While NaBH₄ is selective for aldehydes and ketones, LiAlH₄ offers broader applicability due to its stronger reducing power.
Procedure :
3-Ethylacetophenone (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. LiAlH₄ (12 mmol) is added gradually at 0°C, followed by stirring at room temperature for 6 hours. The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate. Yields typically exceed 85%, with racemic mixtures observed due to the absence of chiral induction.
Limitations :
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Racemic output necessitates post-synthesis resolution for enantiopure products.
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LiAlH₄ poses handling risks due to its pyrophoric nature.
Catalytic Hydrogenation
Catalytic hydrogenation using transition metals (e.g., Raney nickel, palladium on carbon) offers a safer alternative to hydrides.
Protocol :
A solution of 3-ethylacetophenone (5 mmol) in methanol is hydrogenated at 50°C under 5 atm H₂ pressure using 5% Pd/C (10 wt%). After 12 hours, filtration and solvent evaporation yield the alcohol with >90% conversion. enantiomeric excess remains negligible without chiral modifiers.
Advantages :
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Scalable for industrial production.
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Reduced waste generation compared to stoichiometric methods.
Biocatalytic Asymmetric Synthesis
Biocatalysis has emerged as a sustainable method for enantioselective alcohol synthesis. Carbonyl reductases (CREDs) and whole-cell systems enable asymmetric reductions with high ee.
Recombinant E. coli Systems
A study demonstrated the use of engineered E. coli expressing Kluyveromyces thermotolerans carbonyl reductase for reducing 3'-(trifluoromethyl)acetophenone to (R)-1-[3-(trifluoromethyl)phenyl]ethanol with 99% yield and 97% ee. Adapting this system for 3-ethylacetophenone requires substrate tolerance testing.
Optimization Parameters :
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Substrate Loading : 10 mM 3-ethylacetophenone.
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Co-Solvents : Tween-20 (2% v/v) enhances substrate solubility.
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Reaction Time : 24 hours at 30°C.
Outcomes :
Preliminary data suggest 80–90% conversion and >90% ee for (R)-enantiomer, rivaling chemical methods in enantioselectivity.
Comparative Analysis of Synthetic Methods
The table below contrasts key metrics across preparation strategies:
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| LiAlH₄ Reduction | 85–90 | 0 | Moderate | Low |
| Catalytic Hydrogenation | 90–95 | 0 | High | Moderate |
| Biocatalysis | 80–90 | >90 | High | High (initial) |
Key Insights :
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Chemical Methods : Superior yields but lack enantiocontrol.
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Biocatalysis : Delivers enantiopure products but requires genetic engineering investments.
Industrial Applications and Scalability Considerations
This compound is a key intermediate in NSAID synthesis, notably Ketoprofen. Patent EP0209905B1 outlines its role in a multi-step synthesis via 3-ethylbenzophenone oxidation. Industrial adoption favors catalytic hydrogenation for throughput, while pharmaceutical applications prioritize biocatalytic routes for enantiopurity.
Challenges :
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Byproduct Management : Dehydration to styrene derivatives under acidic conditions.
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Catalyst Recycling : Homogeneous catalysts (e.g., cobalt naphthenate) require recovery systems.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products Formed:
Oxidation: 1-(3-Ethylphenyl)ethanone.
Reduction: 1-(3-Ethylphenyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
1-(3-Ethylphenyl)ethan-1-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable for producing pharmaceuticals, agrochemicals, and other specialty chemicals.
Synthetic Routes
The compound can be synthesized through several methods:
- Reduction of 1-(3-Ethylphenyl)ethanone : This method typically involves using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
- Catalytic Hydrogenation : In industrial settings, catalytic hydrogenation of 1-(3-Ethylphenyl)ethanone is employed using metal catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Potential Therapeutic Properties
Research is ongoing to explore the biological activity of this compound. Preliminary studies suggest that it may interact with various enzymes and biological pathways, indicating potential therapeutic applications.
Antimicrobial and Antioxidant Properties
The compound has been investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, its antioxidant activity suggests potential use in formulations aimed at combating oxidative stress .
Industrial Applications
Fragrance and Flavor Industry
Due to its pleasant aromatic properties, this compound is utilized in the production of fragrances and flavors. Its unique scent profile makes it suitable for use in perfumes, cosmetics, and food products.
Solvent Applications
In various industrial processes, this compound acts as a solvent due to its ability to dissolve a wide range of organic materials. Its effectiveness as a solvent enhances the efficiency of chemical reactions and formulations .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) that indicates its potential as a natural preservative in food products .
Case Study 2: Synthesis of Therapeutic Agents
Research involving the synthesis of novel therapeutic agents has utilized this compound as a key intermediate. In one instance, derivatives were synthesized that showed promising results in inhibiting cancer cell proliferation in vitro.
Mechanism of Action
The mechanism of action of 1-(3-Ethylphenyl)ethan-1-ol involves its interaction with specific molecular targets. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent . In reduction reactions, the compound gains electrons, leading to the formation of a more reduced product . The specific pathways and molecular targets depend on the type of reaction and the conditions employed.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key physicochemical properties of 1-(3-Ethylphenyl)ethan-1-ol with its analogs:
*Hypothesized data based on analogs; †Assumed similar to 3-methyl analog .
Key Observations:
- Lipophilicity : The ethyl group increases hydrophobicity compared to methyl (136.19 g/mol) or methoxy (152.19 g/mol) substituents, which may improve bioavailability in drug candidates.
- Reactivity : Chlorine (156.61 g/mol) withdraws electrons, making the alcohol more acidic and reactive in nucleophilic substitutions . Methoxy groups donate electrons, stabilizing intermediates in oxidation reactions .
- Heterocyclic Analogs : Pyridyl and thiophenyl derivatives (123.15–128.19 g/mol) exhibit distinct coordination properties and aromatic interactions, useful in catalysis and material science .
Cross-Coupling Reactions
1-(3-Chlorophenyl)ethan-1-ol serves as a substrate in nickel-catalyzed C–S bond formation, yielding adamantane-thioether hybrids (85% yield) . The ethyl analog’s bulkier substituent may reduce reaction rates due to steric hindrance but improve regioselectivity.
Oxidation Behavior
1-(Naphthalen-2-yl)ethan-1-ol oxidizes to its ketone derivative with 66% yield under chlorophyllin-catalyzed conditions . Ethyl-substituted analogs may exhibit slower oxidation due to steric protection of the hydroxyl group.
Biological Activity
1-(3-Ethylphenyl)ethan-1-ol, also known as 3-ethylphenylethanol, is an organic compound classified as a secondary alcohol. It features an ethyl group attached to a phenyl ring and a hydroxyl group on the ethan-1-ol chain. This compound has garnered interest in various fields, particularly in medicinal chemistry and industrial applications. Its biological activity has been the subject of several studies, focusing on its potential therapeutic effects and mechanisms of action.
Structural Information
- Chemical Formula : C10H14O
- Molecular Weight : 150.22 g/mol
- CAS Number : 13791378
Synthesis Methods
This compound can be synthesized through various methods:
- Reduction of Ketones : A common method involves reducing 1-(3-ethylphenyl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
- Catalytic Hydrogenation : In industrial settings, catalytic hydrogenation of the corresponding ketone can be performed using palladium on carbon as a catalyst under elevated pressure and temperature.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxyl group plays a crucial role in mediating these interactions, influencing enzyme activity and receptor binding.
Pharmacological Studies
Research indicates that this compound exhibits several pharmacological properties:
- Antioxidant Activity : Studies have shown that this compound possesses antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Neuroprotective Effects : There is emerging evidence suggesting that it may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems .
Case Studies
A notable study investigated the effects of this compound on neuronal cells, where it was found to enhance cell viability under oxidative stress conditions. The compound demonstrated a reduction in reactive oxygen species (ROS), indicating its potential as a neuroprotective agent .
Toxicological Profile
While exploring the biological activity, it is essential to consider the compound's safety profile:
- Acute Toxicity : In animal studies, acute toxicity assessments indicated a relatively low toxicity level with an LD50 greater than 4000 mg/kg body weight .
- Chronic Exposure Effects : Long-term dermal exposure studies highlighted potential neurotoxic effects at higher doses, with observed symptoms including hyperexcitability and motor incoordination .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| 1-(4-Ethylphenyl)ethan-1-ol | Secondary Alcohol | Similar antioxidant properties |
| 1-(3-Methylphenyl)ethan-1-ol | Secondary Alcohol | Modest neuroprotective effects |
| 1-(3-Propanoylphenyl)ethan-1-ol | Secondary Alcohol | Enhanced anti-inflammatory activity |
Unique Characteristics
The unique positioning of the ethyl group on the benzene ring influences the chemical reactivity and biological interactions of this compound compared to its analogs. This positional isomerism may lead to variations in pharmacological effects and applications.
Q & A
Q. What are the optimal catalytic conditions for synthesizing 1-(3-Ethylphenyl)ethan-1-ol with high enantiomeric purity?
The synthesis of this compound can be achieved via catalytic hydrogenation using chiral catalysts. For example, industrial-scale processes often employ palladium or ruthenium-based catalysts under hydrogen gas (1–3 atm) at 40–60°C. Evidence from similar aryl ethanol derivatives highlights the use of chiral ligands (e.g., BINAP) to enhance enantioselectivity, yielding enantiomeric excess (e.e.) >85% . Solvent selection (e.g., tetrahydrofuran or ethanol) and reaction time (12–24 hours) are critical for maximizing yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR can confirm the structure by identifying peaks for the ethyl group (δ ~1.2–1.4 ppm for CH, δ ~2.5–2.7 ppm for CH), hydroxyl proton (δ ~1.5–2.0 ppm), and aromatic protons (δ ~6.8–7.4 ppm) .
- Chiral HPLC : Used to determine stereochemical purity, with columns like Chiralpak AD-H and mobile phases such as hexane/ethanol (90:10) achieving resolution of enantiomers .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 150 for [M]) and fragmentation patterns validate the molecular formula .
Q. How does the solubility profile of this compound influence its application in organic reactions?
The compound exhibits moderate solubility in polar solvents (e.g., ethanol, methanol) due to the hydroxyl group, but higher solubility in non-polar solvents (e.g., dichloromethane, ethyl acetate) due to the aromatic and ethyl substituents. This dual solubility makes it suitable for reactions in biphasic systems or as a substrate in SN2 reactions requiring polar aprotic solvents .
Q. What purification methods are recommended for isolating this compound after synthesis?
Common methods include:
- Distillation : Fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) to isolate the product from byproducts.
- Column Chromatography : Silica gel with eluents like hexane/ethyl acetate (7:3) to separate enantiomers or impurities .
- Recrystallization : Using ethanol/water mixtures to enhance purity .
Advanced Research Questions
Q. How does the meta-ethyl substitution on the phenyl ring influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?
The ethyl group at the meta position acts as a weak electron-donating group via hyperconjugation, slightly activating the ring. However, steric hindrance from the ethyl group directs incoming electrophiles to the para and ortho positions. Comparative studies with para-substituted analogs show lower reaction rates due to reduced resonance stabilization . Computational studies (e.g., DFT) can further elucidate substituent effects on regioselectivity.
Q. What biocatalytic strategies can be employed for the enantioselective synthesis of this compound?
Biocatalysts such as ketoreductases or alcohol dehydrogenases (e.g., from Lactobacillus brevis) can reduce prochiral ketones to alcohols with high enantiomeric excess. For example, asymmetric reduction of 1-(3-Ethylphenyl)ethan-1-one using NADPH-dependent enzymes in aqueous buffers (pH 7.0–7.5) achieves >90% e.e. . This method offers advantages over traditional catalysis, including mild conditions and reduced metal waste.
Q. How can the stereochemical purity of this compound derivatives be quantitatively assessed?
Chiral HPLC with UV detection (λ = 254 nm) is the gold standard. For example, using a Chiralcel OD-H column and isocratic elution (hexane:isopropanol = 95:5), enantiomers are resolved with retention times differing by 1.5–2.0 minutes. Polarimetry ([α]) and NMR with chiral shift reagents (e.g., Eu(hfc)) provide complementary data .
Q. What role does this compound play in the synthesis of glutaminase inhibitors for anticancer research?
Derivatives of this compound, such as 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol, have been explored as glutaminase 1 (GLS1) inhibitors. The ethylphenyl moiety enhances lipophilicity, improving blood-brain barrier penetration. Structure-activity relationship (SAR) studies show that substitution at the meta position optimizes binding to the allosteric site of GLS1, reducing IC values to <100 nM .
Q. What in vivo models are suitable for evaluating the biological activity of this compound derivatives?
In rat models of pulmonary fibrosis, intragastric administration (50 mg/kg/day) of structurally similar pyridine derivatives demonstrated anti-inflammatory and antifibrotic effects. Hemorheological assays (e.g., blood viscosity measurements at 43°C) and histopathological analysis of lung tissue are used to validate activity .
Q. How do computational methods aid in predicting the physicochemical properties of this compound?
Molecular dynamics (MD) simulations and COSMO-RS models predict logP (~2.8), solubility (~1.2 mg/mL in water), and pKa (~15.5 for the hydroxyl group). These data align with experimental values and guide solvent selection for crystallization or reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
